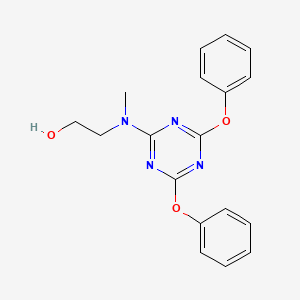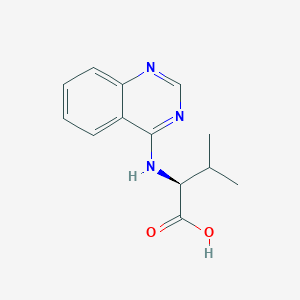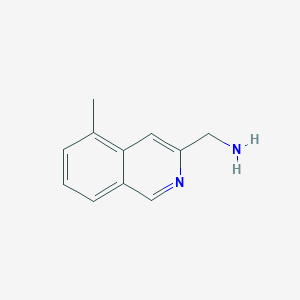
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with diphenoxy and methylamino groups, as well as an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with diphenoxy and methylamino groups. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which allows for the functionalization of the triazine core without the need for isolating intermediates . This method is advantageous as it simplifies the process and improves yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms in the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The ethanol moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, aryloxy, and arylamino groups . Reaction conditions often involve refluxing in solvents like dioxane or dichloroethane in the presence of excess amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazine derivatives with different functional groups .
Scientific Research Applications
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, influencing cellular processes such as differentiation and regeneration . The ethanol moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is similar in structure but contains a hexyl group instead of an ethanol moiety.
2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine: Another similar compound with different substituents on the triazine ring.
Uniqueness
What sets 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol apart is its combination of diphenoxy and methylamino groups with an ethanol moiety, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C18H18N4O3/c1-22(12-13-23)16-19-17(24-14-8-4-2-5-9-14)21-18(20-16)25-15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3 |
InChI Key |
LBBCHZLUDZJXRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)



![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)





![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)

![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
